molecular formula C15H16N2 B1580592 1,3-Dimethyl-2-phenylbenzimidazoline CAS No. 3652-92-4

1,3-Dimethyl-2-phenylbenzimidazoline

Cat. No.: B1580592
CAS No.: 3652-92-4
M. Wt: 224.3 g/mol
InChI Key: VDFIVJSRRJXMAU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenylbenzimidazoline is an organic compound that belongs to the class of benzimidazolines. It is known for its role as a reducing agent in various chemical reactions, particularly in single electron transfer processes. This compound has garnered attention due to its unique chemical properties and its applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-phenylbenzimidazoline can be synthesized through the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the benzimidazoline ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenylbenzimidazoline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form a stable cation radical.

    Reduction: It acts as a reducing agent in single electron transfer reactions.

    Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include air or oxygen in the presence of a catalyst.

    Reduction: It can reduce haloketones and other electrophilic compounds without the need for additives.

    Substitution: Electrophiles such as alkyl halides can react with this compound under mild conditions.

Major Products Formed

    Oxidation: The major product is the cation radical of this compound.

    Reduction: The major products include dehalogenated compounds and reduced ketones.

    Substitution: The major products are substituted benzimidazolines.

Scientific Research Applications

1,3-Dimethyl-2-phenylbenzimidazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.

    Industry: It is used in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-phenylbenzimidazoline involves its ability to donate electrons in single electron transfer reactions. This process typically involves the formation of a cation radical intermediate, which can further react with various substrates. The molecular targets and pathways involved include the reduction of electrophilic compounds and the stabilization of radical intermediates.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyldihydrobenzoimidazoles: These compounds share similar redox properties and are used in similar applications.

    2-Substituted-1,3-imidazolidines: These compounds are also used in photoredox catalysis and single electron transfer reactions.

Uniqueness

1,3-Dimethyl-2-phenylbenzimidazoline is unique due to its high reducing power and stability as a cation radical. This makes it particularly useful in synthetic organic chemistry for reactions that require strong reducing agents.

Properties

IUPAC Name

1,3-dimethyl-2-phenyl-2H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12/h3-11,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFIVJSRRJXMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190025
Record name Benzimidazoline, 1,3-dimethyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-92-4
Record name 2,3-Dihydro-1,3-dimethyl-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazoline, 1,3-dimethyl-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003652924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazoline, 1,3-dimethyl-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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